6-chloro-7-methyl-1H-imidazo[4,5-b]pyridine is a heterocyclic compound belonging to the imidazo[4,5-b]pyridine family. This compound is characterized by its unique nitrogen-containing ring structure, which contributes to its biological activity and potential applications in medicinal chemistry. The chemical formula for this compound is CHClN, with a molecular weight of 167.6 g/mol. It has gained attention due to its pharmacological properties, particularly in the fields of cancer research and antimicrobial activity.
The compound is classified under heterocyclic compounds, specifically as an imidazo[4,5-b]pyridine derivative. It is identified by the CAS number 893566-44-4 and has been referenced in various scientific literature focusing on synthetic methods and biological evaluations. This compound can be synthesized through several chemical pathways, which often involve the modification of simpler pyridine derivatives.
The synthesis of 6-chloro-7-methyl-1H-imidazo[4,5-b]pyridine can be achieved through various methods, including:
These methods highlight the versatility and efficiency of synthetic routes available for producing this compound.
The molecular structure of 6-chloro-7-methyl-1H-imidazo[4,5-b]pyridine consists of a fused bicyclic system that incorporates both imidazole and pyridine rings. The structural representation can be described using SMILES notation: CC1=C2NC=NC2=NC=C1Cl .
Key structural data include:
This unique structure contributes to its chemical reactivity and biological activities.
6-chloro-7-methyl-1H-imidazo[4,5-b]pyridine participates in various chemical reactions that enhance its utility in medicinal chemistry:
These reactions underscore the compound's versatility as a building block in drug development.
The mechanism of action for compounds like 6-chloro-7-methyl-1H-imidazo[4,5-b]pyridine often involves interaction with specific biological targets:
The precise mechanisms often involve binding to active sites on target proteins, disrupting normal function and leading to therapeutic effects.
6-chloro-7-methyl-1H-imidazo[4,5-b]pyridine exhibits several notable physical and chemical properties:
These properties are crucial for understanding how the compound behaves under different conditions and its potential formulation in pharmaceutical applications.
The applications of 6-chloro-7-methyl-1H-imidazo[4,5-b]pyridine span various fields:
6-Chloro-7-methyl-1H-imidazo[4,5-b]pyridine (CAS: 893566-44-4) is a nitrogen-rich heterocyclic compound with the molecular formula C₇H₆ClN₃ and a molecular weight of 167.60 g/mol. This scaffold has emerged as a structurally privileged framework in drug discovery due to its ability to mimic purine motifs and engage in diverse binding interactions with biological targets [2] [3]. Its commercial availability (e.g., AChemBlock, AiFChem) at 95% purity underscores its significance as a synthetic intermediate for pharmaceutical development [2] [3]. The planar, fused-ring system features an imidazole ring condensed with a pyridine ring, creating a electron-deficient aromatic system that facilitates π-stacking and hydrogen-bonding interactions critical for target binding [5].
The core structure of 6-chloro-7-methyl-1H-imidazo[4,5-b]pyridine exhibits three key features that enhance its utility in medicinal chemistry:
The canonical SMILES representation (CC₁=C₂NC=NC₂=NC=C₁Cl) precisely encodes this substitution pattern and electronic configuration [2] [3]. Computational analyses of related analogs indicate favorable drug-like properties, including moderate lipophilicity (cLogP ~1.37) and aqueous solubility (~0.7 mg/mL), aligning with Lipinski's criteria for drug-likeness [8].
Table 1: Molecular Characteristics of 6-Chloro-7-methyl-1H-imidazo[4,5-b]pyridine and Derivatives
Property | 6-Chloro-7-methyl-1H-imidazo[4,5-b]pyridine | 6-Chloro-7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylic acid |
---|---|---|
CAS Number | 893566-44-4 | 954217-06-2 |
Molecular Formula | C₇H₆ClN₃ | C₈H₆ClN₃O₂ |
Molecular Weight (g/mol) | 167.60 | 211.61 |
SMILES | CC₁=C₂NC=NC₂=NC=C₁Cl | O=C(C₁=NC₂=NC=C(Cl)C(C)=C₂N₁)O |
Key Functional Groups | Chloro, Methyl, Imidazole N-H | Chloro, Methyl, Carboxylic Acid |
Commercial Availability | 95% purity (AChemBlock, AiFChem) | Limited (BldPharm) |
The imidazo[4,5-b]pyridine core exemplifies a "privileged scaffold" due to its proven versatility in generating potent inhibitors against structurally related kinases. This is exemplified by the optimization campaign leading to compound 27e (6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine), a dual FLT3/Aurora kinase inhibitor developed for acute myeloid leukemia (AML) [5]. Key advantages of this scaffold include:
Table 2: Kinase Inhibition Profile of Optimized Imidazo[4,5-b]pyridine Derivative 27e
Kinase Target | Inhibition Constant (Kd, nM) | Biological Significance |
---|---|---|
Aurora-A | 7.5 | Mitotic spindle regulation, overexpressed in AML |
Aurora-B | 48 | Chromosome segregation, cytokinesis |
FLT3 (wild-type) | 6.2 | Hematopoietic progenitor survival, mutated in 30% of AML cases |
FLT3-ITD mutant | 38 | Constitutively active mutant driving poor-prognosis AML |
FLT3(D835Y) mutant | 14 | Drug-resistant activation loop mutant |
The structural adaptability of the 6-chloro-7-methyl-imidazo[4,5-b]pyridine scaffold enabled the development of this orally bioavailable dual inhibitor, which demonstrated potent in vivo efficacy against FLT3-ITD-positive MV4-11 xenografts [5]. This case exemplifies how minor modifications to the core structure yield compounds with tailored polypharmacology against oncologically relevant kinase families.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: